4-Cyanophenyl 6-(pentyloxy)naphthalene-2-carboxylate
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Overview
Description
4-Cyanophenyl 6-(pentyloxy)naphthalene-2-carboxylate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a cyanophenyl group and a pentyloxy group attached to a naphthalene-2-carboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 6-(pentyloxy)naphthalene-2-carboxylate typically involves a multi-step process. One common method is the esterification reaction between 4-cyanophenol and 6-(pentyloxy)naphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 6-(pentyloxy)naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
4-Cyanophenyl 6-(pentyloxy)naphthalene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 6-(pentyloxy)naphthalene-2-carboxylate involves its interaction with specific molecular targets. The cyanophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pentyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate
- 4-Cyanophenyl 6-(butyloxy)naphthalene-2-carboxylate
- 4-Cyanophenyl 6-(methoxy)naphthalene-2-carboxylate
Uniqueness
4-Cyanophenyl 6-(pentyloxy)naphthalene-2-carboxylate is unique due to the specific length of its pentyloxy chain, which can influence its physical and chemical properties, such as solubility and melting point. This uniqueness can affect its suitability for various applications, making it a valuable compound for targeted research and development.
Properties
CAS No. |
62622-31-5 |
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Molecular Formula |
C23H21NO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(4-cyanophenyl) 6-pentoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H21NO3/c1-2-3-4-13-26-22-12-9-18-14-20(8-7-19(18)15-22)23(25)27-21-10-5-17(16-24)6-11-21/h5-12,14-15H,2-4,13H2,1H3 |
InChI Key |
WJQQWTJWWQFBBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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